Shp2/hdac-IN-1 -

Shp2/hdac-IN-1

Catalog Number: EVT-15275881
CAS Number:
Molecular Formula: C34H35Cl2N7O3
Molecular Weight: 660.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Shp2/hdac-IN-1 is a novel dual allosteric inhibitor designed to target both the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) and histone deacetylase (HDAC). This compound has emerged as a significant player in cancer immunotherapy, showing promise in enhancing T cell activation, improving antigen presentation, and promoting the secretion of cytokines. Its unique mechanism allows it to modulate critical signaling pathways involved in tumor growth and immune response, making it a valuable candidate for therapeutic development in oncology.

Source and Classification

Shp2/hdac-IN-1 is classified as a small molecule inhibitor. It specifically inhibits SHP2, which plays a crucial role in various oncogenic signaling pathways, including RAS-RAF-ERK and PI3K-AKT pathways. Additionally, it inhibits HDACs, which are involved in the regulation of gene expression through deacetylation of histones and non-histone proteins. This dual inhibition positions Shp2/hdac-IN-1 as a compound of interest for researchers exploring new avenues in cancer treatment .

Synthesis Analysis

The synthesis of Shp2/hdac-IN-1 involves several complex steps that include the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthesis typically employs advanced organic chemistry techniques, although specific proprietary methods are not publicly disclosed. The general approach includes:

  1. Preparation of Intermediates: Various chemical precursors are synthesized first.
  2. Reactions: These intermediates undergo reactions such as oxidation, reduction, and substitution to form the final product.
  3. Purification: The final compound is purified to ensure high purity suitable for biological testing.

The detailed synthetic routes may involve multiple reaction conditions tailored to optimize yield and purity .

Molecular Structure Analysis

Shp2/hdac-IN-1 features a complex molecular structure that allows it to effectively bind to both SHP2 and HDAC targets. The structural composition includes:

  • Functional Groups: Specific moieties that facilitate interaction with the active sites of SHP2 and HDAC.
  • Binding Sites: The compound is designed to fit into the catalytic sites of both enzymes, mimicking natural substrates.
  • Data: The inhibitory constants (IC50) for Shp2/hdac-IN-1 have been reported as 20.4 nM for SHP2 and 25.3 nM for HDAC, indicating its potent inhibitory capabilities .
Chemical Reactions Analysis

Shp2/hdac-IN-1 can participate in various chemical reactions that modify its functional groups to enhance biological activity:

  1. Oxidation and Reduction: These reactions are essential for altering specific functional groups on the compound.
  2. Substitution Reactions: Involving halogenating agents or nucleophiles to introduce or replace functional groups.
  3. Major Products: The reactions can lead to derivatives of Shp2/hdac-IN-1 with enhanced or altered biological activities.

These chemical transformations are critical for optimizing the inhibitor's efficacy against its targets .

Mechanism of Action

The mechanism of action of Shp2/hdac-IN-1 involves simultaneous inhibition of SHP2 and HDAC enzymes:

  • SHP2 Inhibition: By inhibiting SHP2, the compound disrupts key signaling pathways that promote cancer cell proliferation, including the RAS-RAF-ERK and PI3K-AKT pathways.
  • HDAC Inhibition: Inhibiting HDAC leads to increased acetylation of histones and other proteins, resulting in altered gene expression that can enhance anti-tumor immunity.

This dual action not only impairs tumor growth but also promotes an immune response against cancer cells, making it a promising candidate for cancer immunotherapy .

Physical and Chemical Properties Analysis

Shp2/hdac-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data is typically provided in detailed chemical databases.
  • Solubility: Solubility characteristics are crucial for its application in biological systems.
  • Stability: Stability under physiological conditions influences its therapeutic potential.

These properties are essential for determining the compound's suitability for further development as a therapeutic agent .

Applications

Shp2/hdac-IN-1 is primarily explored for its potential applications in cancer immunotherapy:

  • Cancer Treatment: Its ability to activate T cells and enhance immune responses makes it a candidate for treating various cancers.
  • Research Tool: As a dual inhibitor, it serves as an important tool for studying the roles of SHP2 and HDAC in cellular processes related to cancer biology.

Ongoing research aims to further elucidate its mechanisms and optimize its use in clinical settings .

Dual-Target Inhibition in Oncogenic Signaling

Structural Basis of SHP2 and HDAC Isoform Selectivity

Allosteric Binding Mechanisms of SHP2/HDAC-IN-1

SHP2/HDAC-IN-1 represents a novel class of bifunctional inhibitors that simultaneously targets two distinct oncogenic pathways through sophisticated allosteric binding mechanisms. For SHP2 inhibition, this compound binds to the allosteric tunnel formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in its auto-inhibited closed conformation, preventing the transition to an open, catalytically active state essential for its role in signal transduction [5] [8]. Molecular dynamics simulations reveal that this stabilization occurs through specific interactions with residues lining the tunnel, effectively mimicking the natural autoinhibitory mechanism but with higher affinity [5].

Concurrently, SHP2/HDAC-IN-1 inhibits histone deacetylases (HDACs) through zinc-chelating motifs that target the catalytic zinc ion within the HDAC active site. This dual-targeting capability is achieved through a molecular hybrid structure that spatially segregates the SHP2 allosteric binding element from the HDAC catalytic site-binding pharmacophore. This design allows simultaneous engagement of both targets without steric conflict, enabling synergistic inhibition at the molecular level [1] [2].

Table 1: Structural Features of SHP2/HDAC-IN-1 Binding Domains

Target ProteinBinding DomainBinding MechanismConformational Effect
SHP2N-SH2/PTP interfaceAllosteric stabilizationLocks in autoinhibited conformation
HDAC1/2/3/6Catalytic tunnelZinc ion chelationBlocks substrate access to catalytic core
SHP2 (oncogenic mutants)Allosteric siteVariable affinityPartial resistance in strong gain-of-function mutants

Comparative Analysis of HDAC1/2/3/6 Inhibition Profiles

SHP2/HDAC-IN-1 exhibits a differential inhibition profile across class I and IIb HDAC isoforms, with biochemical assays revealing potent activity against HDAC1 (IC₅₀ = 25.3 nM), HDAC2 (IC₅₀ = 79 nM), HDAC3 (IC₅₀ = 233 nM), and HDAC6 (IC₅₀ = 27 nM) [1] [2]. This hierarchical inhibition pattern (HDAC1 ≈ HDAC6 > HDAC2 > HDAC3) reflects the compound's structural optimization for the narrower catalytic pockets of HDAC1 and HDAC6 compared to the more open architecture of HDAC3. The exceptional potency against HDAC6 is particularly significant given HDAC6's unique role in regulating α-tubulin acetylation and cytoskeletal functions beyond epigenetic modulation [1] [10].

The isoform selectivity of SHP2/HDAC-IN-1 translates to differential cellular effects: HDAC1 inhibition promotes histone H3 hyperacetylation and chromatin relaxation, while HDAC6 inhibition induces α-tubulin hyperacetylation, disrupting oncogenic cell motility. This dual epigenetic and non-epigenetic HDAC inhibition creates a multi-faceted anti-tumor response distinct from isoform-selective HDAC inhibitors. The 10-fold selectivity for HDAC1/6 over HDAC3 suggests preferential targeting of epigenetic regulation (HDAC1) and protein stability pathways (HDAC6) [1] [10].

Table 2: HDAC Isoform Inhibition Profile of SHP2/HDAC-IN-1

HDAC IsoformClassIC₅₀ (nM)Primary Cellular SubstratesBiological Consequence of Inhibition
HDAC1I25.3Histone H3, H4Chromatin relaxation, transcriptional activation
HDAC2I79Histone H3, H4Enhanced tumor suppressor expression
HDAC3I233Histone H3, H4Limited impact at therapeutic doses
HDAC6IIb27α-tubulin, HSP90Disrupted cell motility, protein stability

Synergistic Modulation of RAS/MAPK and Epigenetic Pathways

Crosstalk Between SHP2-Mediated RAS Activation and HDAC-Dependent Chromatin Remodeling

The therapeutic efficacy of SHP2/HDAC-IN-1 stems from its ability to disrupt a pathogenic feedback loop between tyrosine phosphorylation signaling and epigenetic regulation. SHP2 normally activates RAS GTPase signaling by dephosphorylating tyrosine 32 (pTyr32) on RAS, which promotes the exchange of GDP for GTP and facilitates RAF binding. Inhibition of SHP2 phosphatase activity by SHP2/HDAC-IN-1 results in persistent pTyr32 phosphorylation, reducing RAS-RAF interaction by >60% and impairing downstream signal transduction [3] [6]. Concurrently, HDAC inhibition induces global histone hyperacetylation (particularly H3K9/K14 and H4K16), remodeling chromatin architecture to expose promoters of tumor suppressor genes previously silenced in cancer cells [9] [10].

This dual action creates synergistic anti-tumor activity through complementary mechanisms. SHP2 inhibition suppresses oncogenic signaling at the receptor-proximal level, while HDAC inhibition reverses epigenetic silencing of anti-proliferative genes. Experimental evidence demonstrates that the combined inhibition increases histone H3 acetylation by 3.5-fold and reduces ERK phosphorylation by 70% in MV4-11 leukemia cells, significantly exceeding the effects of single-target inhibitors [1] [3]. Furthermore, HDAC6 inhibition enhances this synergy by disrupting oncogenic chaperone functions through hyperacetylation of HSP90, leading to degradation of client proteins including mutant RAS and BCR-ABL [1] [10].

Impact on Downstream Effector Phosphorylation (e.g., ERK, AKT)

SHP2/HDAC-IN-1 exerts a multi-layered suppressive effect on key oncogenic signaling cascades, as evidenced by phosphoproteomic analyses in treated cancer cells. The compound reduces phospho-ERK1/2 levels by 60-80% across multiple cell lines (MV4-11, BxPC-3, ASPC-1) within 24 hours of treatment, demonstrating effective suppression of the MAPK pathway at the effector level [1] [3] [6]. This occurs through two complementary mechanisms: 1) SHP2 inhibition prevents RAS-mediated RAF activation, reducing MEK/ERK phosphorylation; and 2) HDAC inhibition upregulates dual-specificity phosphatases (DUSPs) that dephosphorylate ERK, creating a reinforcing inhibitory loop [3] [6].

Contrasting its potent suppression of MAPK signaling, SHP2/HDAC-IN-1 exhibits context-dependent modulation of the PI3K/AKT pathway. While SHP2 inhibition alone would be expected to reduce AKT activation through diminished RTK signaling, HDAC inhibition (particularly HDAC3 and HDAC6) can promote AKT acetylation, which paradoxically enhances its membrane localization and phosphorylation. However, experimental data indicates a net moderate reduction in phospho-AKT (30-40% decrease) in solid tumor models, likely due to HDAC6 inhibition overwhelming other effects through destabilization of AKT-activating kinases [1] [7]. This differential regulation of ERK versus AKT phosphorylation highlights the compound's pathway-selective efficacy, particularly against RAS/MAPK-driven malignancies.

Table 3: Effects on Downstream Signaling Effectors in Tumor Models

Signaling PathwayKey EffectorsChange in ActivityFunctional Consequence
RAS/MAPKp-ERK1/2↓ 60-80%Cell cycle arrest (G1 phase)
PI3K/AKTp-AKT (Ser473)↓ 30-40%Moderate reduction in survival signaling
STATp-STAT3/5↓ 50-75%Reduced proliferation signals
CytoskeletalAcetyl-α-tubulin↑ 4.5-foldImpaired migration, invasion

Properties

Product Name

Shp2/hdac-IN-1

IUPAC Name

4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide

Molecular Formula

C34H35Cl2N7O3

Molecular Weight

660.6 g/mol

InChI

InChI=1S/C34H35Cl2N7O3/c1-34(15-17-43(18-16-34)28-21-38-31(32(37)41-28)26-3-2-4-27(35)30(26)36)40-20-24-9-12-25(13-10-24)33(45)39-19-23-7-5-22(6-8-23)11-14-29(44)42-46/h2-14,21,40,46H,15-20H2,1H3,(H2,37,41)(H,39,45)(H,42,44)/b14-11+

InChI Key

CJJLAWVMRURPRM-SDNWHVSQSA-N

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C=CC(=O)NO

Isomeric SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)/C=C/C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.